Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

CB1 receptor binding synthetic cannabinoid SAR naphthoylindole affinity

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, commonly designated JWH-212, is a synthetic naphthoylindole cannabinoid receptor agonist first described by the Huffman group at Clemson University. It possesses the molecular formula C24H23NO and a molecular weight of 341.45 g/mol.

Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
CAS No. 824959-71-9
Cat. No. B12692059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
CAS824959-71-9
Molecular FormulaC24H23NO
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
InChIInChI=1S/C24H23NO/c1-3-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(4-2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3
InChIKeyNDMJIRUJOQIHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- (CAS 824959-71-9) – Compound Identity & Procurement Starting Point


Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, commonly designated JWH-212, is a synthetic naphthoylindole cannabinoid receptor agonist first described by the Huffman group at Clemson University [1]. It possesses the molecular formula C24H23NO and a molecular weight of 341.45 g/mol [2]. JWH-212 belongs to the 4-ethyl-1-naphthoylindole subseries and is structurally defined by an N-propyl chain on the indole nitrogen, distinguishing it from its N-pentyl homolog JWH-210 and its 2-methyl-substituted counterparts JWH-211 and JWH-213 [1].

Why Naphthoylindole Cannabinoid Receptor Agonists Cannot Be Substituted Interchangeably – The Case of JWH-212


Within the naphthoylindole class, small structural modifications produce large, non-linear shifts in cannabinoid receptor affinity, selectivity, and lipophilicity. The 4-ethyl-1-naphthoylindole subseries alone spans three orders of magnitude in CB1 Ki—from 0.46 nM (JWH-210, N-pentyl) to 70 nM (JWH-211, N-propyl-2-methyl)—demonstrating that neither the naphthoyl substituent nor the N-alkyl chain alone dictates pharmacological profile [1]. Consequently, generic procurement based solely on the naphthoylindole scaffold without attention to the specific substitution pattern risks selecting a compound with entirely different receptor preference (CB1- vs. CB2-selective), potency, and physicochemical behavior [1]. The quantitative evidence below establishes exactly where JWH-212 sits within this multidimensional SAR landscape relative to its closest in-class analogs.

JWH-212 (824959-71-9) – Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


CB1 Receptor Affinity: JWH-212 Is 72-Fold Less Potent Than JWH-210, Enabling Moderate-Affinity CB1 Tool Applications

JWH-212 exhibits a CB1 receptor Ki of 33 ± 0.9 nM, which is approximately 72-fold higher (i.e., lower affinity) than its direct N-pentyl homolog JWH-210 (Ki = 0.46 ± 0.03 nM) and 22-fold higher than the 2-methyl-N-pentyl analog JWH-213 (Ki = 1.5 ± 0.2 nM) [1]. This places JWH-212 in a moderate-affinity range comparable to Δ9-THC (CB1 Ki = 41 ± 2 nM), in contrast to the sub-nanomolar affinity of JWH-210 [1]. The 4-ethyl naphthoyl group is held constant across these comparisons, isolating the effect of the N-alkyl chain (propyl vs. pentyl) and the presence/absence of a 2-methyl substituent on CB1 affinity [1].

CB1 receptor binding synthetic cannabinoid SAR naphthoylindole affinity

CB2 Selectivity Inversion: JWH-212 Is CB2-Selective Whereas JWH-210 Is CB1-Selective

JWH-212 displays a CB2/CB1 selectivity ratio of 3.3:1 (CB2 Ki = 10 ± 1.2 nM vs. CB1 Ki = 33 ± 0.9 nM), indicating preferential binding to the peripheral cannabinoid receptor [1]. In contrast, JWH-210—the directly analogous N-pentyl compound bearing the identical 4-ethyl-1-naphthoyl group—shows a reversed selectivity profile of 1.5:1 in favor of CB1 (CB1 Ki = 0.46 nM vs. CB2 Ki = 0.69 nM) [1]. This qualitative inversion of receptor preference arises solely from replacing the N-propyl chain with an N-pentyl chain, a critical SAR finding documented in the Huffman 2005 study [1]. The CB2 selectivity of JWH-212 (3.3x) is comparable to that of the prototypical JWH-018 (3.1x) but is achieved with a distinct naphthoyl substitution pattern [1].

CB2 receptor selectivity receptor subtype preference cannabinoid pharmacology

Intermediate Lipophilicity (cLogP 5.75): Differentiating JWH-212 from Higher-cLogP N-Pentyl Analogs

JWH-212 has a calculated partition coefficient (cLogP) of 5.75, which is substantially lower than that of its N-pentyl homolog JWH-210 (cLogP = 6.58, Δ = −0.83) and the 2-methyl-N-pentyl analog JWH-213 (cLogP = 6.92, Δ = −1.17) [1]. Within the 4-ethyl-1-naphthoylindole subseries, cLogP scales directly with the N-alkyl chain length: the N-propyl compounds (JWH-211, JWH-212) consistently exhibit lower cLogP values than their N-pentyl counterparts (JWH-210, JWH-213) [1]. This difference exceeds the typical 0.5 log unit threshold considered significant for impacting membrane permeability and tissue distribution.

physicochemical property cLogP naphthoylindole lipophilicity

Affinity-Based Differentiation from the Prototype JWH-018: A Moderate-Affinity, Structurally Distinct Alternative

Compared to the widely studied prototypical naphthoylindole JWH-018 (unsubstituted naphthoyl, N-pentyl), JWH-212 exhibits approximately 3.7-fold lower CB1 affinity (Ki 33 nM vs. 9 nM) and approximately 3.4-fold lower CB2 affinity (Ki 10 nM vs. 2.9 nM) [1]. However, both compounds share a similar CB2 selectivity ratio (~3.1–3.3x) [1]. The structural distinction—JWH-212 carries a 4-ethyl substituent on the naphthoyl ring and an N-propyl chain, whereas JWH-018 carries an unsubstituted naphthoyl ring and an N-pentyl chain—means that JWH-212 provides a structurally orthogonal tool for probing the contribution of naphthoyl substitution to cannabinoid receptor pharmacology while maintaining comparable subtype selectivity [1].

JWH-018 comparison prototype cannabinoid naphthoylindole differentiation

JWH-212 vs. JWH-211: Propyl Chain Conformational Isomers with 2-Fold CB1 Affinity Differential

JWH-212 and JWH-211 share the same N-propyl indole and 4-ethyl-1-naphthoyl core but differ solely by the absence (JWH-212) or presence (JWH-211) of a 2-methyl group on the indole ring. This single methyl substitution produces a 2.1-fold difference in CB1 affinity: JWH-212 (33 ± 0.9 nM) binds with approximately twice the affinity of JWH-211 (70 ± 0.8 nM) [1]. CB2 affinities are more similar (JWH-212: 10 ± 1.2 nM; JWH-211: 12 ± 0.8 nM), resulting in a lower CB2 selectivity for JWH-212 (3.3x) compared to JWH-211 (5.8x) [1]. This pair of compounds allows direct interrogation of the steric effect of the 2-methyl substituent within the N-propyl subseries, with JWH-212 serving as the non-methylated reference [1].

JWH-211 comparison 2-methyl effect N-propyl indole SAR

Class-Level Evidence: N-Propyl Indoles Exhibit Consistently Lower CB1 Affinity Than N-Pentyl Analogs

Across the 4-ethyl-1-naphthoylindole subseries, the N-propyl compounds (JWH-211, JWH-212) consistently exhibit lower CB1 receptor affinity than their N-pentyl counterparts (JWH-210, JWH-213). The Huffman 2005 paper explicitly states that 'following the usual trend for CB1 receptor affinities the 1-propyl compounds have lower affinities than the 1-pentyl analogs' [1]. Quantitatively, the N-propyl to N-pentyl shift increases CB1 affinity by factors ranging from approximately 47-fold (JWH-212 vs. JWH-210, non-methylated pair) to approximately 47-fold (JWH-211 vs. JWH-213, 2-methylated pair) [1]. This class-level trend is corroborated across all 4-alkyl-1-naphthoylindoles described in the study and provides a predictive framework for selecting among JWH naphthoylindoles [1].

structure-activity relationship N-alkyl chain effect indole cannabinoid

Optimal Research & Analytical Procurement Scenarios for JWH-212 (824959-71-9)


CB2-Preferential Cannabinoid Pharmacology Studies Requiring Moderate Potency

JWH-212's CB2 selectivity ratio of 3.3x, combined with its moderate CB1 affinity (Ki = 33 nM) that approximates Δ9-THC (Ki = 41 nM), makes it suitable for in vitro studies investigating CB2-mediated signaling pathways where supraphysiological CB1 activation by high-potency agonists like JWH-210 (CB1 Ki = 0.46 nM) would confound interpretation [1]. Its lower potency reduces the risk of non-specific effects at typical assay concentrations. [1]

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in Naphthoylindoles

As the N-propyl member of the 4-ethyl-1-naphthoylindole series, JWH-212 serves as an essential matched comparator to JWH-210 (N-pentyl) and JWH-211 (N-propyl-2-methyl), enabling systematic dissection of N-alkyl chain length and 2-methyl substitution effects on receptor affinity and selectivity [1]. Procurement of the full JWH-210/211/212/213 set permits a complete 2×2 factorial SAR design (N-propyl vs. N-pentyl × 2-H vs. 2-methyl) within a single naphthoyl substitution context. [1]

Cannabinoid Receptor Binding Assay Calibration and Reference Standard Panel

JWH-212 occupies a specific affinity niche (CB1 Ki = 33 nM, CB2 Ki = 10 nM) between the sub-nanomolar affinity compounds (e.g., JWH-210, JWH-213) and the low-affinity naphthoylindoles (e.g., JWH-020: CB1 Ki = 128 nM, CB2 Ki = 205 nM) [1]. This intermediate affinity position makes JWH-212 a valuable calibration standard for receptor binding assays, providing a mid-range data point that improves the reliability of Ki determinations for novel compounds across a broad affinity spectrum. [1]

Physicochemical Profiling of Cannabinoid Ligands with Controlled Lipophilicity

With a cLogP of 5.75—significantly lower than JWH-210 (6.58) and JWH-213 (6.92)—JWH-212 enables studies correlating lipophilicity with membrane permeability, non-specific binding, and in vitro distribution within the naphthoylindole class [1]. The N-propyl/N-pentyl matched pairs offer a controlled variable (ΔcLogP ≈ 0.8–1.2) for assessing the impact of lipophilicity on assay behavior without altering the core pharmacophore. [1]

Quote Request

Request a Quote for Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.